Technical Monograph: H-ILE-LEU-OH (L-Isoleucyl-L-Leucine)
Technical Monograph: H-ILE-LEU-OH (L-Isoleucyl-L-Leucine)
Structure, Synthesis, and Pharmacological Profile of a Hydrophobic ACE-Inhibitory Dipeptide [1][2]
Executive Summary
H-Ile-Leu-OH (Ile-Leu) is a bioactive dipeptide composed of two branched-chain amino acids (BCAAs): L-Isoleucine and L-Leucine.[1][2] Widely recognized for its presence in food protein hydrolysates (e.g., whey, casein), it serves as a critical reference standard in hypertension research due to its Angiotensin-Converting Enzyme (ACE) inhibitory potential.[1] Unlike larger polypeptides, Ile-Leu exhibits high oral bioavailability mediated by the PepT1 transporter, allowing it to bypass cytosolic peptidases and exert systemic effects. This guide details its physicochemical architecture, solid-phase synthesis protocols, and mechanistic biological interactions.[1]
Chemical Architecture & Physicochemical Profile[1][2][3][4]
Structural Logic
The efficacy of H-Ile-Leu-OH as a bioactive molecule is dictated by its high hydrophobicity.[1][2] Both residues possess aliphatic side chains—an sec-butyl group on Isoleucine and an isobutyl group on Leucine.[1][2]
-
N-Terminus (Ile): Provides steric bulk that influences enzyme active-site fitting.[1][2]
-
C-Terminus (Leu): Critical for ACE inhibition.[1][2] Structure-Activity Relationship (SAR) studies confirm that hydrophobic amino acids (Pro, Phe, Leu) at the C-terminus drastically enhance binding affinity to the ACE active site.[1]
Physicochemical Constants
The following data serves as a baseline for analytical method development.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₂H₂₄N₂O₃ | |
| Molecular Weight | 244.33 g/mol | Monoisotopic Mass: 244.18 Da |
| Isoelectric Point (pI) | ~5.98 | Neutral at physiological pH |
| Hydrophobicity (LogP) | ~1.6 to 2.0 | Highly hydrophobic; limited aqueous solubility |
| Solubility | DMSO, Methanol, Dilute Acid | Poorly soluble in neutral water; requires sonication or pH adjustment |
| Appearance | White lyophilized powder | Hygroscopic |
Synthesis & Purification Methodology
Rationale: Fmoc Solid-Phase Peptide Synthesis (SPPS)
While liquid-phase synthesis is possible for dipeptides, SPPS on Wang Resin is preferred for research-grade purity to ensure a free C-terminal carboxylic acid (-OH).[1][2] The Fmoc strategy is selected over Boc to avoid the use of hazardous hydrofluoric acid (HF).
Protocol: Step-by-Step Synthesis
Objective: Synthesize 0.25 mmol of H-Ile-Leu-OH.
-
Resin Selection: Use Fmoc-Leu-Wang Resin (Loading: 0.4–0.8 mmol/g).[1][2]
-
Why: Pre-loaded resin prevents racemization during the first coupling.[2]
-
-
Swelling: Suspend resin in DMF (Dimethylformamide) for 30 mins.
-
Fmoc Deprotection (Cycle 1):
-
Coupling (Isoleucine):
-
Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.[1][2][3]
-
Cleavage & Side-Chain Deprotection:
-
Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1]
-
Time: 2 hours.
-
Chemistry: TFA cleaves the ester linkage to the resin and protonates the peptide.
-
Purification Workflow
-
Precipitation: Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.[2]
-
HPLC Purification:
Workflow Visualization
Caption: Standard Fmoc SPPS workflow for H-Ile-Leu-OH synthesis on Wang resin.
Biological Activity & Mechanism of Action
ACE Inhibition Mechanism
H-Ile-Leu-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2]
-
Target: ACE is a zinc-metallopeptidase responsible for converting Angiotensin I to the vasoconstrictor Angiotensin II.[2]
-
Binding Mode: The C-terminal Leucine residue binds to the S1 and S2 subsites of ACE. The hydrophobic interaction between the isobutyl side chain of Leucine and the hydrophobic pocket of ACE is the primary thermodynamic driver of inhibition.
-
Potency: While less potent than long-chain peptides like Ile-Pro-Pro (IPP), Ile-Leu contributes significantly to the "ACE-inhibitory load" of total hydrolysates due to its stability.[1][2]
Bioavailability: The PepT1 Transporter
Unlike larger peptides which are degraded by cytosolic peptidases, Ile-Leu is a substrate for PepT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter located on the apical membrane of enterocytes.[1]
-
Lumen: Ile-Leu resists hydrolysis by brush border enzymes better than non-BCAA peptides.[1][2]
-
Transport: PepT1 co-transports H+ and Ile-Leu into the enterocyte.[2]
-
Cytosol: Ile-Leu is relatively resistant to cytosolic peptidases, allowing basolateral exit into the bloodstream.[2]
Biological Pathway Diagram
Caption: Pathway of H-Ile-Leu-OH from dietary intake, via PepT1 transport, to systemic ACE inhibition.[1][2]
Analytical Characterization
To validate the synthesis or detect Ile-Leu in biological matrices, use the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.
Mass Spectrometry Transitions (MRM)
| Transition Type | Precursor (m/z) | Product (m/z) | Identification Logic |
| Quantifier | 245.2 | 132.1 | y1 ion (Leucine fragment) |
| Qualifier 1 | 245.2 | 86.1 | Immonium ion (Leu/Ile) |
| Qualifier 2 | 245.2 | 69.1 | Side chain fragment |
HPLC Conditions (Analytical)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 214 nm (peptide bond) and 280 nm (minimal absorption, used for impurity check).[1][2]
-
Retention Time: Expect late elution relative to hydrophilic peptides due to double BCAA structure.[2]
References
-
Cheung, H. S., Wang, F. L., Ondetti, M. A., Sabo, E. F., & Cushman, D. W. (1980).[1] Binding of peptide substrates and inhibitors of angiotensin-converting enzyme.[2][6][7] Importance of the COOH-terminal dipeptide sequence. Journal of Biological Chemistry.[2][6][4] Link
-
Adibi, S. A. (1997).[1][2] The oligopeptide transporter (Pept-1) in human intestine: biology and function.[1][2][8] Gastroenterology.[2][9] Link
-
Vermeirssen, V., Van Camp, J., & Verstraete, W. (2004).[1] Bioavailability of angiotensin I converting enzyme inhibitory peptides.[2][6] British Journal of Nutrition.[2] Link
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research.[2] Link
-
Brandsch, M. (2006).[1][2][6] Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls.[1][2][6] Expert Opinion on Drug Metabolism & Toxicology.[2][6] Link
Sources
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. H-Leu-ile-OH | C12H24N2O3 | CID 7010534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 8. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
